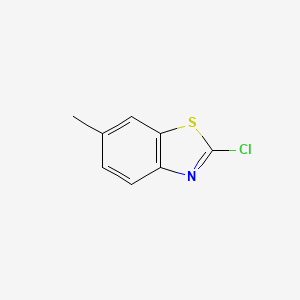

2-Chloro-6-methylbenzothiazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-methyl-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PAKSGYIFUVNJQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(S2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10365950 | |

| Record name | 2-Chloro-6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3507-26-4 | |

| Record name | 2-Chloro-6-methylbenzothiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10365950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-6-methylbenzothiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2-Chloro-6-methylbenzothiazole chemical properties and structure

An In-depth Technical Guide to 2-Chloro-6-methylbenzothiazole

Abstract: this compound is a pivotal heterocyclic intermediate, extensively utilized in the synthesis of a diverse range of biologically active compounds and functional materials. Its unique structural scaffold, featuring a reactive chlorine atom at the 2-position, renders it an exceptionally versatile building block for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of its chemical structure, physicochemical properties, spectroscopic signature, synthesis, reactivity, and applications, with a particular focus on its role in drug discovery and development. The content is tailored for researchers, medicinal chemists, and process development scientists who require a deep, actionable understanding of this compound.

Core Chemical Identity and Structure

This compound is an aromatic organosulfur compound belonging to the benzothiazole family. The fusion of a benzene ring with a thiazole ring, combined with a methyl group on the benzene ring and a chloro substituent on the thiazole ring, defines its chemical character and reactivity.

-

IUPAC Name: 2-chloro-6-methyl-1,3-benzothiazole[1]

-

Canonical SMILES: Cc1ccc2nc(Cl)sc2c1[4]

-

InChI Key: PAKSGYIFUVNJQF-UHFFFAOYSA-N[1]

Physicochemical Properties

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The compound is a solid at room temperature with a defined melting point.

| Property | Value | Source |

| Appearance | Solid | [2] |

| Melting Point | 44 - 49 °C | [2][5] |

| Boiling Point | 268.4 °C at 760 mmHg | [5] |

| Density | 1.365 g/cm³ | [5] |

| Flash Point | >110 °C | [5] |

Spectroscopic Analysis and Structural Elucidation

A thorough understanding of the spectroscopic profile of this compound is essential for reaction monitoring and quality control. The following analysis provides insights into the expected spectral data based on its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl group.

-

Methyl Protons (-CH₃): A singlet would appear in the upfield region, typically around δ 2.4-2.5 ppm. The integration of this peak would correspond to three protons.

-

Aromatic Protons (Ar-H): Three protons on the benzene ring will exhibit signals in the downfield region (δ 7.0-8.0 ppm). Their specific chemical shifts and coupling patterns depend on their position relative to the methyl group and the fused thiazole ring. One proton will likely appear as a singlet or a narrow doublet, while the other two will form a doublet system, reflecting their ortho and meta relationships.

¹³C NMR Spectroscopy

The carbon NMR spectrum provides a map of the carbon skeleton.

-

Methyl Carbon (-CH₃): A signal in the aliphatic region (δ 20-25 ppm).

-

Aromatic and Heterocyclic Carbons: Multiple signals in the δ 120-155 ppm range. The carbon atom at the 2-position (C-Cl) is expected to be significantly deshielded due to the adjacent electronegative chlorine and nitrogen atoms, appearing far downfield.

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and elemental composition.

-

Molecular Ion Peak (M⁺): The spectrum will show a molecular ion peak at m/z 183.

-

Isotopic Pattern: A key diagnostic feature is the presence of the M+2 peak at m/z 185, with an intensity approximately one-third of the M⁺ peak. This characteristic ³⁵Cl/³⁷Cl isotopic ratio is definitive proof of the presence of a single chlorine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the key functional groups.

-

Aromatic C-H Stretch: Signals just above 3000 cm⁻¹.

-

C=N Stretch: A characteristic sharp absorption band in the 1600-1650 cm⁻¹ region, indicative of the imine bond within the thiazole ring.

-

Aromatic C=C Stretch: Multiple bands in the 1450-1600 cm⁻¹ range.

-

C-Cl Stretch: A signal in the fingerprint region, typically between 600-800 cm⁻¹.

Synthesis and Reaction Mechanisms

The most common and efficient synthesis of 2-chloro-substituted benzothiazoles involves the direct chlorination of the corresponding 2-mercaptobenzothiazole precursor. This transformation is highly valued for its reliability and scalability.

General Synthetic Workflow: Chlorination of 2-Mercapto-6-methylbenzothiazole

The conversion of the thiol group at the 2-position to a chloride is typically achieved using a potent chlorinating agent such as sulfuryl chloride (SO₂Cl₂).[6] The reaction is generally fast and proceeds at or below room temperature.

References

- 1. This compound | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. This compound | 3507-26-4 [chemicalbook.com]

- 4. This compound (96%) - Amerigo Scientific [amerigoscientific.com]

- 5. This compound, CAS No. 3507-26-4 - iChemical [ichemical.com]

- 6. US2469697A - Preparation of 2-chlorobenzothiazole - Google Patents [patents.google.com]

Physical and chemical properties of 2-Chloro-6-methylbenzothiazole

An In-depth Technical Guide to 2-Chloro-6-methylbenzothiazole: Properties, Synthesis, and Applications

Introduction

This compound is a heterocyclic aromatic organic compound that holds significant interest for researchers and scientists, particularly within the fields of medicinal chemistry and materials science. As a derivative of the benzothiazole scaffold—a bicyclic ring system consisting of a benzene ring fused to a thiazole ring—this molecule serves as a versatile and crucial building block for the synthesis of more complex structures. The presence of a reactive chlorine atom at the 2-position makes it an ideal precursor for introducing a wide array of functional groups, enabling the exploration of diverse chemical space in drug discovery and the development of novel materials. This guide provides a comprehensive overview of the core physical and chemical properties of this compound, its synthesis, reactivity, and safety considerations, offering field-proven insights for professionals in drug development and chemical research.

Molecular Structure and Identification

The foundational step in understanding any chemical compound is a thorough characterization of its molecular structure and associated identifiers. These data points ensure unambiguous communication and referencing in research and regulatory contexts.

Caption: Molecular Structure of this compound

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | 2-chloro-6-methyl-1,3-benzothiazole[1] |

| CAS Number | 3507-26-4[1][2] |

| Molecular Formula | C₈H₆ClNS[1] |

| Molecular Weight | 183.66 g/mol [1] |

| InChI | InChI=1S/C8H6ClNS/c1-5-2-3-6-7(4-5)11-8(9)10-6/h2-4H,1H3[1] |

| InChIKey | PAKSGYIFUVNJQF-UHFFFAOYSA-N[1] |

| SMILES | CC1=CC2=C(C=C1)N=C(S2)Cl[1] |

| EC Number | 625-227-8[1] |

Physicochemical Properties

The physical and chemical properties of a compound dictate its behavior in various systems, influencing its suitability for specific applications, from reaction conditions to formulation in drug delivery systems.

Table 2: Core Physicochemical Properties of this compound

| Property | Value | Source |

| Appearance | Solid | [2] |

| Melting Point | 44 - 49 °C | [2] |

| Topological Polar Surface Area | 41.1 Ų | [1] |

| XLogP3 | 3.7 | [1] |

| Exact Mass | 182.9909481 Da | [1] |

Spectral Analysis and Structural Elucidation

Spectroscopic techniques are indispensable for confirming the identity, structure, and purity of this compound. Each method provides a unique fingerprint of the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the benzene ring and a distinct singlet for the methyl group protons. The chemical shifts and coupling patterns of the aromatic protons provide information about their positions on the ring.

-

¹³C NMR : The carbon NMR spectrum will display distinct signals for each of the eight carbon atoms in the molecule, including the methyl carbon, the aromatic carbons, and the carbons of the thiazole ring.[3]

-

-

Infrared (IR) Spectroscopy : The IR spectrum reveals the presence of specific functional groups. Key absorptions for this compound would include C-H stretching from the aromatic and methyl groups, C=N stretching from the thiazole ring, and C-Cl stretching vibrations. The PubChem entry for this compound references the availability of FTIR spectra.[1]

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation patterns. The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound (183.66 g/mol ), with an isotopic pattern characteristic of a molecule containing one chlorine atom (M+2 peak at approximately one-third the intensity of the M+ peak).

Exemplary Protocol: ¹H NMR Sample Preparation and Analysis

This protocol outlines a standard procedure for obtaining a high-quality ¹H NMR spectrum, a fundamental step in the validation of the compound's identity.

Objective: To acquire a proton NMR spectrum of this compound for structural confirmation.

Materials:

-

This compound sample (5-10 mg)

-

Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)

-

NMR tube (5 mm)

-

Pipettes

-

Vortex mixer

Procedure:

-

Sample Weighing: Accurately weigh 5-10 mg of the this compound sample and transfer it into a clean, dry vial.

-

Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃) to the vial. The choice of solvent is critical; the compound must be fully soluble.

-

Dissolution: Gently vortex the mixture until the sample is completely dissolved. A clear, homogeneous solution should be obtained.

-

Transfer to NMR Tube: Using a pipette, transfer the solution into a 5 mm NMR tube.

-

Data Acquisition: Place the NMR tube into the spectrometer's spinner and insert it into the NMR magnet. Acquire the ¹H NMR spectrum according to the instrument's standard operating procedures. Typical acquisition parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Analysis: Integrate the signals to determine the relative number of protons and analyze the chemical shifts and coupling constants to confirm the structure.

Synthesis and Reactivity

The synthesis of this compound is a key process for its utilization as a chemical intermediate. Benzothiazole derivatives are often synthesized from corresponding anilines or aminothiophenols.[4][5][6]

Caption: Plausible synthetic route to this compound.

Protocol: Synthesis via Sandmeyer Reaction

This protocol describes a common method for converting an amino group on a heterocyclic ring to a chloro group.

Objective: To synthesize this compound from 2-Amino-6-methylbenzothiazole.

Materials:

-

2-Amino-6-methylbenzothiazole[7]

-

Sodium nitrite (NaNO₂)

-

Concentrated hydrochloric acid (HCl)

-

Copper(I) chloride (CuCl)

-

Ice

-

Water

-

Organic solvent (e.g., dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Diazotization: Dissolve 2-Amino-6-methylbenzothiazole in concentrated HCl and cool the solution to 0-5 °C in an ice bath. Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure the complete formation of the diazonium salt intermediate.

-

Sandmeyer Reaction: In a separate flask, prepare a solution of CuCl in concentrated HCl. Slowly add the cold diazonium salt solution to the CuCl solution. Effervescence (evolution of N₂ gas) should be observed.

-

Reaction Completion and Isolation: Allow the reaction mixture to warm to room temperature and stir for several hours. The product will often precipitate or can be extracted.

-

Extraction: Extract the reaction mixture with an organic solvent like dichloromethane.

-

Washing and Drying: Wash the organic layer with water and brine, then dry it over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Chemical Reactivity and Derivatization Potential

The chlorine atom at the 2-position of the benzothiazole ring is the key to the molecule's utility as a synthetic intermediate. This position is susceptible to nucleophilic aromatic substitution, allowing the chlorine atom to be displaced by a variety of nucleophiles. This reactivity is the cornerstone of its application in building diverse molecular libraries for drug discovery.

Caption: Derivatization pathways of this compound.

This reactivity enables the synthesis of a wide range of derivatives, including:

-

2-Amino-6-methylbenzothiazoles : By reacting with various primary or secondary amines.

-

2-Thioether-6-methylbenzothiazoles : By reacting with thiols.

-

2-Alkoxy-6-methylbenzothiazoles : By reacting with alcohols or alkoxides.

These reactions significantly expand the chemical diversity that can be achieved from a single, readily accessible starting material.

Applications in Research and Drug Development

The benzothiazole core is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is frequently found in biologically active compounds. Derivatives of 2-substituted benzothiazoles have demonstrated a broad spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[4] this compound serves as a critical starting material for accessing libraries of these potentially therapeutic agents. The methyl group at the 6-position can also influence the molecule's pharmacokinetic properties, such as its metabolic stability and lipophilicity.

Safety, Handling, and Storage

Proper handling and storage are crucial when working with any chemical intermediate. This compound has associated hazards that must be managed to ensure laboratory safety.

Table 3: GHS Hazard Information

| Hazard Class | Statement | Pictogram |

| Acute Toxicity, Oral | H302: Harmful if swallowed[1][8] | Warning |

| Eye Irritation | H319: Causes serious eye irritation[1][8] | Warning |

Protocol: Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.

-

Personal Protective Equipment:

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear compatible chemical-resistant gloves (e.g., nitrile).

-

Skin and Body Protection: Wear a lab coat. Avoid skin contact.[9]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[9]

-

Spill Response: In case of a spill, contain the material and clean it up using appropriate absorbent materials. Avoid generating dust.

Storage Recommendations

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a compound of significant value in the landscape of chemical synthesis and pharmaceutical research. Its well-defined physicochemical properties, coupled with the strategic reactivity of the 2-chloro substituent, establish it as a versatile and powerful building block. A thorough understanding of its characteristics, synthetic routes, and safe handling practices, as detailed in this guide, is essential for leveraging its full potential in the development of novel therapeutics and advanced materials.

References

- 1. This compound | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. dev.spectrabase.com [dev.spectrabase.com]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Benzothiazole synthesis [organic-chemistry.org]

- 7. 2-Amino-6-methylbenzothiazole | C8H8N2S | CID 17335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. chemical-label.com [chemical-label.com]

- 9. fishersci.com [fishersci.com]

2-Chloro-6-methylbenzothiazole molecular weight and formula

An In-Depth Technical Guide to 2-Chloro-6-methylbenzothiazole: Properties, Synthesis, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of this compound, a heterocyclic compound of significant interest to researchers and professionals in drug development. We will delve into its core molecular properties, outline a representative synthetic pathway with mechanistic justifications, explore its reactivity as a versatile chemical intermediate, and discuss its applications in medicinal chemistry. This document is structured to serve as a practical resource, combining fundamental data with field-proven insights to empower researchers in leveraging this valuable building block for the synthesis of novel therapeutic agents.

Core Molecular Profile

This compound is a substituted benzothiazole, a class of compounds recognized for its prevalence in pharmacologically active molecules.[1][2] Understanding its fundamental properties is the first step toward its effective application in synthesis and research.

Chemical Identity and Structure

The compound is systematically named 2-chloro-6-methyl-1,3-benzothiazole.[3] Its identity is unambiguously confirmed by its Chemical Abstracts Service (CAS) registry number.

-

IUPAC Name: 2-chloro-6-methyl-1,3-benzothiazole[3]

References

- 1. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. This compound | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound, CAS No. 3507-26-4 - iChemical [ichemical.com]

- 5. This compound - Safety Data Sheet [chemicalbook.com]

- 6. This compound | 3507-26-4 [chemicalbook.com]

- 7. 6-Chloro-2-methylbenzo[d]thiazole | C8H6ClNS | CID 138133 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Page loading... [wap.guidechem.com]

Spectroscopic Characterization of 2-Chloro-6-methylbenzothiazole: A Technical Guide

The unambiguous confirmation of a molecule's structure is a cornerstone of chemical research and development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools in this endeavor. This guide will delve into the anticipated ¹H NMR, ¹³C NMR, IR, and MS data for 2-Chloro-6-methylbenzothiazole, explaining the rationale behind the predicted spectral features based on the electronic and steric influences of its substituents.

Molecular Structure and Key Features

This compound is a bicyclic heteroaromatic compound. The benzothiazole core is substituted with a chlorine atom at the 2-position and a methyl group at the 6-position. These substituents significantly influence the electron distribution and, consequently, the spectroscopic properties of the molecule. The chlorine atom, being electronegative, withdraws electron density from the thiazole ring, while the methyl group, being electron-donating, enriches the benzene ring with electron density.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the aromatic protons and the methyl protons. The chemical shifts are influenced by the electron-donating methyl group and the electron-withdrawing chloro and thiazole moieties.

Predicted ¹H NMR Data:

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J) | Rationale |

| CH₃ | ~2.45 | Singlet | N/A | The methyl group protons are equivalent and not coupled to other protons. |

| H-4 | ~7.80 | Doublet | ~8.5 Hz | This proton is ortho to the electron-withdrawing thiazole ring. |

| H-5 | ~7.30 | Doublet of Doublets | ~8.5, ~1.5 Hz | Coupled to both H-4 and H-7. |

| H-7 | ~7.75 | Doublet | ~1.5 Hz | This proton is ortho to the nitrogen and shows a smaller coupling to H-5. |

Experimental Protocol for ¹H NMR:

-

Dissolve approximately 5-10 mg of the sample in 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Transfer the solution to a 5 mm NMR tube.

-

Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Process the data, including Fourier transformation, phase correction, and baseline correction.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. The chemical shifts are sensitive to the electronic environment of each carbon atom.

Predicted ¹³C NMR Data:

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| CH₃ | ~21.5 | Typical chemical shift for an aromatic methyl carbon. |

| C-2 | ~152.0 | Carbon attached to both nitrogen and chlorine, expected to be significantly downfield. |

| C-3a | ~153.0 | Bridgehead carbon adjacent to sulfur. |

| C-4 | ~127.0 | Aromatic CH carbon. |

| C-5 | ~128.0 | Aromatic CH carbon. |

| C-6 | ~135.0 | Carbon attached to the methyl group. |

| C-7 | ~122.0 | Aromatic CH carbon. |

| C-7a | ~133.0 | Bridgehead carbon adjacent to nitrogen. |

Experimental Protocol for ¹³C NMR:

-

Prepare the sample as described for ¹H NMR, using a slightly higher concentration if necessary (20-50 mg).

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A sufficient number of scans should be acquired to obtain a good signal-to-noise ratio.

-

Process and reference the spectrum similarly to the ¹H NMR spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to molecular vibrations.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3100-3000 | Aromatic C-H stretch | Medium-Weak |

| 2950-2850 | Aliphatic C-H stretch (from CH₃) | Medium-Weak |

| 1600-1450 | C=C and C=N stretching in the aromatic and thiazole rings | Medium-Strong |

| ~1380 | CH₃ symmetric bending | Medium |

| 850-800 | C-H out-of-plane bending for a 1,2,4-trisubstituted benzene ring | Strong |

| ~750 | C-Cl stretch | Strong |

Experimental Protocol for IR Spectroscopy (ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the spectrum, typically in the range of 4000-400 cm⁻¹.

-

Clean the crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Predicted Mass Spectrometry Data (Electron Ionization - EI):

-

Molecular Ion (M⁺): The molecular ion peak is expected at m/z 183 (for ³⁵Cl) and a smaller peak at m/z 185 (for ³⁷Cl) in an approximate 3:1 ratio, which is characteristic of a monochlorinated compound. The molecular formula is C₈H₆ClNS.

-

Key Fragmentation Pathways: The fragmentation of benzothiazoles is often initiated by the loss of small, stable molecules or radicals.

Caption: Plausible mass spectrometry fragmentation pathway for this compound.

Experimental Protocol for Mass Spectrometry (GC-MS):

-

Dissolve a small amount of the sample in a volatile organic solvent (e.g., dichloromethane or methanol).

-

Inject the solution into a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).

-

The GC will separate the compound from any impurities before it enters the MS.

-

The MS will ionize the sample (typically by electron impact) and separate the resulting ions based on their mass-to-charge ratio.

Conclusion

The spectroscopic data predicted in this guide for this compound are based on a thorough analysis of the effects of its constituent functional groups and comparison with known data for similar benzothiazole derivatives. The provided protocols for data acquisition offer a standardized approach for experimental verification. This comprehensive guide serves as a valuable resource for scientists engaged in the synthesis and characterization of novel benzothiazole-based compounds, facilitating efficient and accurate structural elucidation.

An In-depth Technical Guide to the Potential Biological Activities of Benzothiazole Derivatives

Introduction: The Benzothiazole Scaffold - A Privileged Structure in Medicinal Chemistry

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1][2] This scaffold is not merely a synthetic curiosity but is a recurring motif in a variety of natural and synthetic molecules that exhibit significant pharmacological properties.[3][4] The unique structural and electronic properties of the benzothiazole nucleus, including its aromaticity and the presence of nitrogen and sulfur heteroatoms, make it an excellent pharmacophore capable of diverse interactions with biological targets.[5][6] Its derivatives have garnered immense interest in medicinal chemistry, leading to the development of compounds with a broad spectrum of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic activities.[7][8][9]

The versatility of the benzothiazole ring allows for substitutions at multiple positions (C2, C4, C5, C6, and C7), enabling chemists to modulate the molecule's physicochemical properties such as lipophilicity, electronic effects, and steric profile.[10] This fine-tuning is crucial for optimizing potency, selectivity, and pharmacokinetic properties, making the benzothiazole scaffold a prime candidate for drug discovery and development.[11] This guide provides an in-depth exploration of the key biological activities of benzothiazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used to validate their therapeutic potential.

Anticancer Activity

The development of novel anticancer agents is a critical area of research, and benzothiazole derivatives have emerged as a promising class of compounds.[8][12] They exert their antiproliferative effects through a multitude of mechanisms, often targeting key pathways involved in cancer cell growth and survival.[13]

Mechanisms of Anticancer Action

Benzothiazole derivatives have been shown to inhibit cancer cell proliferation through several well-defined mechanisms:

-

Tyrosine Kinase Inhibition: Many benzothiazoles act as inhibitors of receptor tyrosine kinases (RTKs) like EGFR (Epidermal Growth Factor Receptor) and VEGFR (Vascular Endothelial Growth Factor Receptor), which are often overexpressed in various cancers and play a crucial role in cell proliferation, angiogenesis, and metastasis.[13]

-

Topoisomerase Inhibition: Certain derivatives interfere with the function of topoisomerases, enzymes essential for DNA replication and repair.[13] By stabilizing the enzyme-DNA complex, they induce DNA strand breaks, leading to apoptosis.

-

Induction of Apoptosis: A common mechanism is the induction of programmed cell death (apoptosis).[12] This can be triggered by activating the intrinsic mitochondrial pathway or by generating reactive oxygen species (ROS), leading to oxidative stress that cancer cells cannot overcome.[13]

-

Carbonic Anhydrase Inhibition: Some benzothiazoles inhibit tumor-associated carbonic anhydrases (CAs), particularly the hypoxic tumor-related isoforms CA IX and XII.[8][9] Inhibition of these enzymes disrupts the pH balance in the tumor microenvironment, hindering cancer cell survival and proliferation.[12]

Structure-Activity Relationship (SAR) Insights

The anticancer potency of benzothiazole derivatives is highly dependent on the nature and position of substituents:

-

Position 2: Substitution at the C2 position with aryl groups, particularly phenyl rings, is a common feature of potent anticancer benzothiazoles.[10] The presence of electron-withdrawing groups (e.g., -Cl, -F) or electron-donating groups (e.g., -OCH3, -OH) on this phenyl ring can significantly modulate activity.[10][14]

-

Position 6: Substitutions at the C6 position with groups like nitro (-NO2), fluoro (-F), or methoxy (-OCH3) have been shown to enhance cytotoxic activity.[10] The addition of a fluorine atom, in particular, can improve metabolic stability and receptor binding affinity.[11]

-

Fused Ring Systems: Fusing other heterocyclic rings (e.g., pyrimidine, indole) to the benzothiazole scaffold has yielded compounds with excellent growth inhibition against various cancer cell lines, including lung, breast, and colon cancer.[12][15]

Data Presentation: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50 values) of representative benzothiazole derivatives against various human cancer cell lines. Lower IC50 values indicate higher potency.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative 29 | 2-thiol with bromopyridine acetamide | HepG2 (Liver) | 0.048 | [12] |

| Derivative 35 | Pyrimidine-fused | Lung, Breast, Renal | High % Growth Inhibition | [12][15] |

| Derivative 51 | Dichlorophenyl-substituted chlorobenzothiazole | HOP-92 (Lung) | 0.0718 | [12] |

| Derivative 55 | Chlorobenzyl indole semicarbazide | HT-29 (Colon) | 0.024 | [15] |

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational colorimetric method for assessing the cytotoxic potential of novel compounds by measuring the metabolic activity of cells.[16]

Principle: Viable, metabolically active cells contain mitochondrial reductase enzymes that cleave the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., Doxorubicin).

-

Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C and 5% CO2.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).[17]

Visualization: MTT Assay Workflow

Caption: Workflow diagram of the MTT cytotoxicity assay.

Antimicrobial Activity

With the rise of antimicrobial resistance, the need for new antibacterial and antifungal agents is urgent. Benzothiazole derivatives have demonstrated significant potential in this area, showing activity against a wide range of pathogens.[18][19]

Mechanisms of Antimicrobial Action

The antimicrobial effects of benzothiazoles are often linked to the inhibition of essential microbial enzymes:[18]

-

DNA Gyrase Inhibition: Similar to quinolone antibiotics, some benzothiazoles inhibit DNA gyrase, an enzyme critical for DNA replication and repair in bacteria, leading to cell death.[19]

-

Dihydropteroate Synthase (DHPS) Inhibition: Several derivatives, particularly those with sulfonamide moieties, act as inhibitors of DHPS, an enzyme in the folate synthesis pathway that is essential for bacterial survival.[19][20]

-

Other Enzyme Targets: Other reported targets include peptide deformylase, MurB (an enzyme in peptidoglycan synthesis), and dihydrofolate reductase, highlighting the diverse ways these compounds can disrupt microbial physiology.[18][19]

-

Antifungal Mechanism: In fungi, benzothiazole derivatives may act by inhibiting CYP51 (lanosterol 14α-demethylase), an enzyme crucial for ergosterol biosynthesis, which is a vital component of the fungal cell membrane.[21]

Structure-Activity Relationship (SAR) Insights

-

Antibacterial: The presence of a sulfonamide group is often associated with potent antibacterial activity, particularly via DHPS inhibition.[20] Isatin-benzothiazole hybrids have shown excellent activity against Gram-negative bacteria like E. coli and P. aeruginosa.[19]

-

Antifungal: For antifungal activity against strains like Candida albicans and Aspergillus niger, the incorporation of azole (imidazole) and amide scaffolds into the benzothiazole structure has proven effective.[21][22]

Data Presentation: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

| Compound ID | Target Organism | MIC (µg/mL) | Reference |

| Compound 41c | E. coli | 3.1 | [19] |

| Compound 41c | P. aeruginosa | 6.2 | [19] |

| Compound 14o | C. albicans | 0.125-2 | [21] |

| Compound 16c | S. aureus | 0.025 mM | [20] |

Experimental Protocol: Broth Microdilution for MIC Determination

This is a standardized method for determining the MIC of antimicrobial agents.

Principle: A standardized inoculum of a test microorganism is exposed to serial dilutions of an antimicrobial agent in a liquid nutrient medium. Growth is assessed after incubation.

Step-by-Step Methodology:

-

Compound Preparation: Prepare a stock solution of the benzothiazole derivative in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in a 96-well microtiter plate using sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). The final volume in each well should be 100 µL.

-

Inoculum Preparation: Prepare a standardized microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

-

Inoculation: Add 100 µL of the standardized inoculum to each well of the microtiter plate, bringing the total volume to 200 µL.

-

Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only).

-

Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.

-

Reading Results: The MIC is determined as the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by using a plate reader.

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Benzothiazole derivatives have shown potent anti-inflammatory effects, often with fewer side effects than traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs).[3][23]

Mechanisms of Anti-inflammatory Action

-

COX-2 Inhibition: A primary mechanism is the selective inhibition of cyclooxygenase-2 (COX-2), an enzyme that mediates the production of pro-inflammatory prostaglandins at sites of inflammation.[2][24]

-

NF-κB Pathway Inhibition: Some derivatives can suppress the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor that controls the expression of many pro-inflammatory genes, including cytokines (TNF-α, IL-6) and enzymes like iNOS and COX-2.[25][26]

-

Bradykinin Receptor Inhibition: It is also proposed that some benzothiazoles may exert their effects by inhibiting Beta-2 receptors of bradykinin, a potent inflammatory mediator.[2][24]

Visualization: NF-κB Signaling Pathway Inhibition

Caption: Benzothiazole derivatives can inhibit the NF-κB pathway.

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a classic in vivo model for evaluating the acute anti-inflammatory activity of new compounds.[27][28]

Principle: Subplantar injection of carrageenan, a phlogistic agent, into a rat's paw induces a localized, biphasic inflammatory response characterized by edema (swelling). The ability of a test compound to reduce this swelling indicates its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: Acclimatize male Wistar or Sprague-Dawley rats (150-200g) for at least one week under standard laboratory conditions.

-

Fasting: Fast the animals overnight before the experiment but allow free access to water.

-

Grouping and Dosing: Divide the animals into groups (n=6 per group): Vehicle control, positive control (e.g., Indomethacin, 10 mg/kg), and test groups receiving different doses of the benzothiazole derivative. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

-

Baseline Measurement: One hour after dosing, measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Induction of Inflammation: Inject 0.1 mL of 1% w/v carrageenan suspension in normal saline into the subplantar region of the right hind paw.

-

Paw Volume Measurement: Measure the paw volume at 1, 2, 3, and 4 hours after the carrageenan injection.

-

Data Analysis: Calculate the percentage inhibition of edema for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticonvulsant Activity

Epilepsy is a chronic neurological disorder, and new therapeutic options are needed. Benzothiazole derivatives have been identified as having significant anticonvulsant properties.[3][10]

Mechanism of Anticonvulsant Action

The exact mechanisms are still under investigation, but they are thought to involve modulation of ion channels and neurotransmitter systems. Some derivatives may block voltage-gated sodium channels, similar to existing antiepileptic drugs, thereby reducing neuronal hyperexcitability.

Structure-Activity Relationship (SAR) Insights

-

Substitutions on the phenyl ring at the C2 position with halogen atoms (e.g., -F, -Cl) appear to be favorable for anticonvulsant activity.[10]

-

The presence of semicarbazone or thiosemicarbazone moieties linked to the benzothiazole nucleus has also been shown to confer potent activity.

Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

The MES test is a widely used preclinical model to screen for compounds effective against generalized tonic-clonic seizures.[29][30][31]

Principle: A supramaximal electrical stimulus applied to the cornea of a mouse induces a characteristic tonic seizure, primarily involving tonic hind limb extension. The ability of a compound to prevent this hind limb extension is a measure of its anticonvulsant efficacy.

Step-by-Step Methodology:

-

Animal Preparation and Dosing: Use mice (20-25g). Administer the test compound (i.p. or p.o.) at various doses. Include vehicle control and positive control (e.g., Phenytoin) groups.

-

Time to Peak Effect: Conduct the test at the predetermined time of peak effect for the drug (e.g., 30-60 minutes post-administration).

-

Electrical Stimulation: Apply an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal electrodes. A drop of saline should be applied to the eyes before electrode placement to ensure good electrical contact.

-

Observation: Observe the animal for the presence or absence of the tonic hind limb extension phase of the seizure. The absence of this phase is considered protection.

-

Data Analysis: Calculate the percentage of animals protected in each group. Determine the ED50 (the dose that protects 50% of the animals from the seizure) using probit analysis.

Antidiabetic Activity

Benzothiazole derivatives have shown promise in managing diabetes mellitus by targeting key enzymes involved in glucose metabolism.[32][33]

Mechanisms of Antidiabetic Action

-

α-Glucosidase and α-Amylase Inhibition: These enzymes are located in the small intestine and are responsible for breaking down carbohydrates into glucose. Inhibiting them slows glucose absorption, reducing postprandial hyperglycemia.[34][35]

-

AMPK Activation: Some derivatives can activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[36] AMPK activation enhances glucose uptake in muscle cells and reduces glucose production in the liver.[36]

-

Aldose Reductase Inhibition: Benzothiazoles have been developed as aldose reductase inhibitors. This enzyme is part of the polyol pathway, which is implicated in diabetic complications like neuropathy and retinopathy.[32]

Experimental Protocol: In Vitro α-Glucosidase Inhibition Assay

This assay is used to screen compounds for their ability to inhibit the α-glucosidase enzyme.

Principle: The enzyme α-glucosidase hydrolyzes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG) to p-nitrophenol, which is a yellow-colored product that can be quantified spectrophotometrically at 405 nm. An inhibitor will reduce the rate of this reaction.

Step-by-Step Methodology:

-

Reagent Preparation: Prepare solutions of α-glucosidase (from Saccharomyces cerevisiae), pNPG substrate, and test compounds in a phosphate buffer (pH 6.8).

-

Assay Procedure: In a 96-well plate, add 50 µL of the test compound solution at various concentrations.

-

Enzyme Addition: Add 50 µL of the α-glucosidase enzyme solution to each well and pre-incubate at 37°C for 10 minutes.

-

Reaction Initiation: Start the reaction by adding 50 µL of the pNPG substrate solution to each well.

-

Incubation and Measurement: Incubate the plate at 37°C for 20 minutes. Measure the absorbance at 405 nm using a microplate reader. Acarbose is typically used as a positive control.

-

Data Analysis: Calculate the percentage of inhibition using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control reaction (without inhibitor) and A_sample is the absorbance in the presence of the test compound. Determine the IC50 value from a dose-response curve.

Conclusion

The benzothiazole scaffold represents a remarkably versatile and privileged structure in medicinal chemistry.[7][37] Its derivatives have demonstrated a vast array of potent biological activities, including significant anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antidiabetic effects. The ability to readily modify the core structure allows for the systematic optimization of activity and the exploration of structure-activity relationships, which is fundamental to modern drug design. The experimental protocols detailed in this guide provide a robust framework for researchers to screen and validate the therapeutic potential of novel benzothiazole derivatives. Continued research into this fascinating class of compounds holds great promise for the discovery of next-generation therapeutics to address pressing global health challenges.

References

- 1. ijpsr.com [ijpsr.com]

- 2. researchgate.net [researchgate.net]

- 3. pcbiochemres.com [pcbiochemres.com]

- 4. Synthesis and Biological Activities of Some Benzothiazole Derivatives - ProQuest [proquest.com]

- 5. rjptonline.org [rjptonline.org]

- 6. Insight into the Synthesis, Biological Activity, and Structure-activity Relationship of Benzothiazole and Benzothiazole-hydrazone Derivatives: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benthamscience.com [benthamscience.com]

- 8. tandfonline.com [tandfonline.com]

- 9. Benzothiazole derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pharmacyjournal.in [pharmacyjournal.in]

- 11. researchgate.net [researchgate.net]

- 12. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A Review on Anticancer Potentials of Benzothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. tandfonline.com [tandfonline.com]

- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

- 19. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. Design, synthesis, and structure-activity relationship studies of benzothiazole derivatives as antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. jchr.org [jchr.org]

- 23. journalajrb.com [journalajrb.com]

- 24. pharmajournals.stmjournals.in [pharmajournals.stmjournals.in]

- 25. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Experimental evaluation of anti inflammatory agents | PPTX [slideshare.net]

- 28. scielo.br [scielo.br]

- 29. jddtonline.info [jddtonline.info]

- 30. Animal models used in the screening of antiepileptic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 31. ijnrph.com [ijnrph.com]

- 32. researchgate.net [researchgate.net]

- 33. annalsofrscb.ro [annalsofrscb.ro]

- 34. seejph.com [seejph.com]

- 35. Synthesis, Type II Diabetes Inhibitory Activity, and Antimicrobial Tests of Benzothiazole Derivatives Bridged with Indenedione by Methylenehydrazone (2019) | Satbir Mor | 12 Citations [scispace.com]

- 36. pubs.acs.org [pubs.acs.org]

- 37. Synthesis and biological activities of benzothiazole derivatives: A review [journal.hep.com.cn]

An In-Depth Technical Guide to the Safe Handling of 2-Chloro-6-methylbenzothiazole

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive, technically-focused guide on the safe handling, storage, and emergency procedures for 2-Chloro-6-methylbenzothiazole (CAS No. 3507-26-4). Synthesizing critical data from safety data sheets and chemical databases, this guide is structured to provide not just protocols, but the scientific rationale behind them, ensuring a culture of safety and informed decision-making in the laboratory.

Section 1: Core Hazard Identification and Risk Profile

This compound is a heterocyclic building block utilized in synthetic chemistry. While invaluable in research and development, it possesses a distinct hazard profile that necessitates rigorous adherence to safety protocols. The primary risks associated with this compound are acute oral toxicity and serious eye irritation[1][2][3]. A thorough understanding of its classification under the Globally Harmonized System (GHS) is the first step in mitigating risk.

The compound's GHS classification mandates specific precautionary measures. "H302 - Harmful if swallowed" indicates a significant risk of toxicity upon ingestion, while "H319 - Causes serious eye irritation" points to the potential for substantial eye damage upon contact[1][2][3][4]. Some sources also indicate potential harm if in contact with skin or inhaled (H312, H332)[5].

Table 1: GHS Classification and Precautionary Statements

| Hazard Class | GHS Category | Hazard Statement | Precautionary Codes |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | P264, P270, P301+P317, P330, P501[1] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | P280, P305+P351+P338, P337+P317[1][2] |

| Acute Toxicity, Dermal (Potential) | Category 4 | H312: Harmful in contact with skin | P280[5] |

| Acute Toxicity, Inhalation (Potential) | Category 4 | H332: Harmful if inhaled | P261, P271[5] |

Section 2: Exposure Controls and Personal Protective Equipment (PPE)

Given the identified hazards, establishing robust exposure controls is paramount. The principle of causality dictates that engineering controls (e.g., fume hoods) should be the primary barrier, supplemented by appropriate PPE.

Engineering Controls: All weighing and handling of solid this compound, and any procedures involving its solutions, must be conducted in a certified chemical fume hood. This is crucial to prevent the inhalation of any fine dust or aerosols, mitigating the risk associated with potential inhalation toxicity[6]. An eyewash station and safety shower must be readily accessible in the immediate work area[7].

Personal Protective Equipment (PPE): The selection of PPE is not arbitrary; it is a direct response to the chemical's specific threats.

-

Eye Protection: Due to the severe eye irritation risk (H319), chemical safety goggles are mandatory. A face shield should be worn in addition to goggles when there is a risk of splashing, such as during transfers of solutions or large-scale reactions[6][7].

-

Hand Protection: Wear appropriate protective gloves to prevent skin exposure[6][7]. Given that the compound is a solid organic chemical, nitrile gloves are a standard recommendation. However, it is best practice to consult glove manufacturer data for breakthrough times and degradation rates for chlorinated and sulfur-containing aromatic compounds.

-

Skin and Body Protection: A lab coat is required at all times. For procedures with a higher risk of contamination, consider additional protective clothing[6][7].

-

Respiratory Protection: If engineering controls are not sufficient or during a large-scale spill, respiratory protection may be required. A NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.

Section 3: Protocols for Safe Handling and Storage

Safe handling is a dynamic process that begins before the chemical is touched and ends long after it is stored.

Handling Protocol:

-

Pre-Use Assessment: Before handling, review this guide and the specific Safety Data Sheet (SDS). Ensure the fume hood is functioning correctly and all required PPE is available.

-

Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or aluminum foil) inside a chemical fume hood to contain any spills. Use spark-proof tools.

-

Solution Preparation: When dissolving the solid, add the solid to the solvent slowly to avoid splashing.

-

Waste Disposal: Dispose of contaminated materials and unused chemicals as hazardous waste in sealed, properly labeled containers. Do not let the product enter drains[2][6].

-

Hygiene: After handling, wash hands and forearms thoroughly with soap and water, even after wearing gloves[5]. Do not eat, drink, or smoke in the laboratory area[5].

Storage Protocol:

-

Store in a tightly closed container in a dry, cool, and well-ventilated area[7][8].

-

Keep away from incompatible materials such as strong oxidizing agents[8].

-

The storage area should be secure and accessible only to authorized personnel.

Section 4: Emergency Procedures and First-Aid

Immediate and correct response to an exposure is critical.

Table 2: First-Aid Measures by Exposure Route

| Exposure Route | First-Aid Protocol |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention from an ophthalmologist[2][6]. |

| Skin Contact | Take off immediately all contaminated clothing. Wash skin with plenty of soap and water. If skin irritation occurs, consult a physician[2][6]. |

| Inhalation | Move the person into fresh air. If not breathing, give artificial respiration. If breathing is difficult, administer oxygen. Consult a physician immediately[2][6]. |

| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth thoroughly with water. Call a physician or poison control center immediately[2][6]. |

Section 5: Accidental Release and Fire-Fighting Measures

Accidental Release:

-

Evacuate: Evacuate non-essential personnel from the spill area.

-

Ventilate: Ensure adequate ventilation.

-

Contain: Prevent further leakage or spillage. Do not allow the chemical to enter drains or waterways[2][6].

-

Absorb: For a small spill of the solid, carefully sweep or scoop up the material without creating dust. Place into a suitable, closed, and labeled container for disposal[2][7].

-

PPE: Wear full PPE, including respiratory protection if necessary, during cleanup[2][6].

Fire-Fighting:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide[2][6].

-

Specific Hazards: During a fire, hazardous decomposition products may be formed, including carbon oxides, nitrogen oxides (NOx), sulfur oxides, and hydrogen chloride gas[2][7].

-

Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear[2][6][7].

Section 6: Physical, Chemical, and Toxicological Properties

A summary of the compound's properties informs handling and storage decisions.

Table 3: Physicochemical and Toxicological Data

| Property | Value | Source |

| Molecular Formula | C₈H₆ClNS | [1][2] |

| Molecular Weight | 183.66 g/mol | [1][2] |

| Appearance | Solid (form may vary) | [9] |

| Melting Point | 44-49 °C | [4] |

| Boiling Point | 268.4 °C at 760 mmHg | [4] |

| Flash Point | >110 °C | [4] |

| Toxicological Profile | The chemical, physical, and toxicological properties have not been thoroughly investigated. The primary known hazards are acute oral toxicity and serious eye irritation. | [2] |

References

- 1. This compound | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Safety Data Sheet [chemicalbook.com]

- 3. chemical-label.com [chemical-label.com]

- 4. This compound, CAS No. 3507-26-4 - iChemical [ichemical.com]

- 5. dcfinechemicals.com [dcfinechemicals.com]

- 6. file.medchemexpress.com [file.medchemexpress.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.fr [fishersci.fr]

- 9. Page loading... [guidechem.com]

A Technical Guide to 2-Chloro-6-methylbenzothiazole and its Analogs: Synthesis, Reactivity, and Therapeutic Potential

Abstract

The benzothiazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] This technical guide provides an in-depth exploration of 2-Chloro-6-methylbenzothiazole, a pivotal synthetic intermediate, and its diverse analogs. We will dissect its synthesis, explore its chemical reactivity as a versatile building block, and conduct a comprehensive literature review of the biological activities exhibited by its derivatives. This document is intended for researchers, scientists, and drug development professionals, offering both foundational knowledge and field-proven insights into this important class of heterocyclic compounds.

Introduction: The Significance of the Benzothiazole Core

Heterocyclic compounds are fundamental to the design of new therapeutic agents, and among them, the benzothiazole ring system is particularly noteworthy.[3][4] This bicyclic structure, consisting of a benzene ring fused to a thiazole ring, offers a unique combination of electronic properties and structural rigidity, making it an ideal pharmacophore for interacting with various biological targets.[2] Consequently, benzothiazole derivatives have been investigated and developed for a vast range of therapeutic applications, including anticancer, antimicrobial, anti-inflammatory, anticonvulsant, and antiviral therapies.[1][5]

This compound (C₈H₆ClNS) serves as a highly valuable and reactive starting material for the synthesis of a multitude of these derivatives.[6] The chlorine atom at the C2 position acts as an excellent leaving group, enabling facile nucleophilic substitution reactions. This allows for the introduction of a wide variety of functional groups, leading to the creation of extensive compound libraries for drug discovery screening. The 6-methyl group provides a subtle yet important lipophilic character and a point for potential metabolic interaction or further structural modification. This guide will illuminate the pathways from this key intermediate to potent biologically active molecules.

Synthesis of the this compound Scaffold

The most common and efficient route to this compound begins with the synthesis of its amino precursor, 2-amino-6-methylbenzothiazole, followed by a diazotization-chlorination reaction.

Step 1: Synthesis of 2-Amino-6-methylbenzothiazole

The classical and widely adopted method for synthesizing 2-aminobenzothiazoles is the Hugershoff reaction, which involves the oxidative cyclization of an arylthiourea.[7] For 2-amino-6-methylbenzothiazole, the synthesis starts from the readily available p-toluidine.

Reaction Pathway: p-Toluidine is first converted to p-tolylthiourea by reaction with a thiocyanate salt in the presence of an acid. The subsequent intramolecular electrophilic cyclization, typically induced by an oxidizing agent like bromine or sulfuryl chloride, yields the target 2-amino-6-methylbenzothiazole.[8]

References

- 1. jchemrev.com [jchemrev.com]

- 2. Medicinal significance of benzothiazole scaffold: an insight view - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. jchemrev.com [jchemrev.com]

- 4. researchgate.net [researchgate.net]

- 5. ijper.org [ijper.org]

- 6. This compound | C8H6ClNS | CID 2049866 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

The Enduring Scaffold: A Technical Guide to the Discovery and Evolution of Substituted Benzothiazoles

Introduction: A Privileged Structure in Medicinal Chemistry

The benzothiazole core, a bicyclic system comprising a benzene ring fused to a thiazole ring, represents a cornerstone in the edifice of heterocyclic chemistry and drug discovery.[1] Its unique structural and electronic properties have rendered it a "privileged scaffold," a recurring motif in a vast array of biologically active molecules.[2][3] From their initial discovery in the late 19th century to their current prominence in a range of clinically approved drugs and diagnostic agents, substituted benzothiazoles have demonstrated remarkable versatility.[1][3] This in-depth technical guide provides a comprehensive overview of the discovery, history, synthesis, and medicinal applications of this remarkable class of compounds, tailored for researchers, scientists, and drug development professionals. We will delve into the causalities behind experimental choices, provide detailed protocols, and explore the mechanisms of action of key benzothiazole-based therapeutics.

I. A Historical Perspective: From Aniline Dyes to Modern Medicine

The journey of benzothiazoles began in the era of synthetic dye chemistry. In 1879, August Wilhelm von Hofmann, a pioneer in the study of aniline and its derivatives, first reported the synthesis of 2-substituted benzothiazoles, such as 2-chloro- and 2-phenylbenzothiazoles.[1] However, it was their application in a different industry that marked their first major commercial success. In 1921, the discovery that 2-sulfanylbenzothiazoles act as potent vulcanization accelerators for rubber transformed the manufacturing of this essential material.[1]

The foray of benzothiazoles into the realm of medicine was more gradual. In the 1950s, a number of 2-aminobenzothiazoles were investigated for their potential as central muscle relaxants.[4] A significant breakthrough came with the discovery of the pharmacological profile of 6-trifluoromethoxy-2-benzothiazolamine, which was found to interfere with glutamate neurotransmission, paving the way for the development of neuroprotective agents.[4] Another pivotal moment was the description in 1959 of Thioflavin T, a benzothiazole-based dye, as a fluorescent marker for amyloid fibrils, a discovery that has had a lasting impact on the study of neurodegenerative diseases.[5][6][7]

II. The Art of Synthesis: Constructing the Benzothiazole Core

The synthetic accessibility and the ease with which substitutions can be introduced at various positions of the benzothiazole ring have been key drivers of its widespread use in drug discovery.[8] A multitude of synthetic methodologies have been developed over the years, evolving from classical condensation reactions to more efficient and environmentally benign modern techniques.

A. The Cornerstone of Benzothiazole Synthesis: The Jacobsen-Hugershoff Reaction and its Progenitors

The most fundamental and widely employed method for the synthesis of 2-substituted benzothiazoles is the condensation of 2-aminothiophenol with a variety of electrophilic partners. This general approach can be traced back to the early work in this field and has been refined over more than a century.

One of the earliest named reactions in this family is the Jacobsen-Hugershoff synthesis . This method involves the reaction of a 2-aminothiophenol with an aldehyde to form a Schiff base intermediate, which then undergoes intramolecular cyclization and subsequent oxidation to yield the 2-substituted benzothiazole.

Experimental Protocol: A Representative Synthesis of a 2-Arylbenzothiazole

This protocol provides a general, step-by-step methodology for the synthesis of a 2-arylbenzothiazole via the condensation of 2-aminothiophenol and an aromatic aldehyde, a modern iteration of the classical approach.[9]

Materials:

-

2-Aminothiophenol

-

Substituted aromatic aldehyde

-

Ceric Ammonium Nitrate (CAN)

-

30% Hydrogen Peroxide (H₂O₂)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 2-aminothiophenol (1.0 mmol), the substituted aromatic aldehyde (1.0 mmol), 30% H₂O₂ (4.0 mmol), and CAN (0.1 mmol).

-

Reaction Conditions: Stir the mixture at 50 °C. The reaction is typically carried out under solvent-free conditions.[9] Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Add ethyl acetate and water. Separate the organic layer.

-

Purification: Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Isolation: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to afford the pure 2-arylbenzothiazole.

-

Characterization: Confirm the structure of the product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

B. The Evolution of Synthetic Strategies

While the condensation of 2-aminothiophenol remains a mainstay, the quest for higher yields, milder reaction conditions, and greater functional group tolerance has led to the development of numerous innovative synthetic protocols.

-

Microwave-Assisted Synthesis: The use of microwave irradiation has been shown to significantly accelerate the reaction rates, often leading to higher yields in shorter timeframes and under solvent-free conditions.[10][11]

-

Catalyst-Free and "Green" Approaches: Recognizing the environmental impact of traditional chemical processes, researchers have developed catalyst-free methods, often utilizing greener solvents like glycerol or even performing the reaction in water.[11][12] Some methods leverage the oxidizing power of air in solvents like DMSO to drive the reaction.[1][13]

-

Use of Diverse Catalysts: A wide array of catalysts have been explored to improve the efficiency of benzothiazole synthesis, including sulfamic acid, iodine, and various metal-based catalysts.[12][13]

-

Alternative Starting Materials: While 2-aminothiophenol is the most common precursor, other starting materials such as 2,2'-disulfanediyldianilines have also been utilized in reactions with aldehydes to form 2-arylbenzothiazoles.[10]

Below is a diagram illustrating the general synthetic pathway for 2-substituted benzothiazoles.

Caption: General synthetic route to 2-substituted benzothiazoles.

III. The Medicinal Chemistry of Substituted Benzothiazoles: A Spectrum of Biological Activities

The benzothiazole scaffold is a prolific source of compounds with a wide range of pharmacological activities.[14][15] This versatility stems from the ability to introduce various substituents at different positions of the ring system, thereby modulating the compound's physicochemical properties and its interactions with biological targets.

Substituted benzothiazoles have demonstrated efficacy as:

-

Anticancer agents: Many benzothiazole derivatives exhibit potent anticancer activity against a variety of tumor cell lines.[16][17][18][19]

-

Antimicrobial agents: The benzothiazole nucleus is found in compounds with antibacterial and antifungal properties.

-

Anti-inflammatory and Analgesic agents: Certain derivatives have shown promise in modulating inflammatory pathways.

-

Antiviral agents: Benzothiazoles have been investigated for their activity against various viruses, including HIV and herpes simplex virus.[20]

-

Neuroprotective agents: As will be discussed in detail, benzothiazoles play a crucial role in the development of drugs for neurodegenerative diseases.[21][22][23]

The following table summarizes the in vitro anticancer activity of selected substituted benzothiazole derivatives against various cancer cell lines.

| Compound ID | Substitution Pattern | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 12 | Indole-based hydrazine carboxamide | HT29 (Colon) | 0.015 | [17] |

| 29 | Substituted bromopyridine acetamide | SKRB-3 (Breast) | 0.0012 | [17] |

| 4e | 3,4,5-trimethoxy substitution | MCF-7 (Breast) | 6.11 | [24] |

| 4a | Thiazolidine-2,4-dione hybrid | HCT-116 (Colon) | 5.61 | [24] |

| 53 | Substituted chlorophenyl oxothiazolidine | HeLa (Cervical) | 9.76 | [17] |

IV. Bench to Bedside: Notable Benzothiazole-Based Drugs and Diagnostic Agents

The therapeutic potential of substituted benzothiazoles is best exemplified by the successful development of several clinically approved drugs and widely used diagnostic agents.

A. Riluzole: A Multifaceted Neuroprotective Agent for ALS

Riluzole is a landmark drug in the management of amyotrophic lateral sclerosis (ALS), a devastating neurodegenerative disease.[25] While not a cure, it has been shown to slow the progression of the disease and extend patient survival.[14][25] The mechanism of action of Riluzole is complex and multifaceted, primarily centered on the modulation of glutamatergic neurotransmission.[8][14][26][27]

Mechanism of Action:

-

Inhibition of Glutamate Release: Riluzole is believed to reduce the presynaptic release of glutamate, the primary excitatory neurotransmitter in the central nervous system. It achieves this by blocking voltage-gated sodium channels, thereby reducing neuronal excitability.[8][14]

-

Postsynaptic Receptor Modulation: It also acts on postsynaptic glutamate receptors, inhibiting certain types of ionotropic receptors like NMDA and kainate receptors.[14] This prevents the excessive influx of calcium into neurons, a key event in excitotoxic cell death.

-

Stabilization of Inactivated Sodium Channels: Riluzole preferentially binds to and stabilizes the inactivated state of voltage-dependent sodium channels, particularly those on damaged neurons.[26]

The following diagram illustrates the key mechanisms of action of Riluzole.

Caption: The multifaceted mechanism of action of Riluzole.

B. Frentizole: An Immunosuppressive and Antiviral Agent with Emerging Anticancer Potential

Frentizole is a synthetic benzothiazole derivative originally developed for its immunosuppressive and antiviral properties, particularly for the treatment of autoimmune diseases like rheumatoid arthritis and systemic lupus erythematosus.[28][29] It has been shown to selectively suppress lymphocyte proliferation.[28][30] More recently, Frentizole has garnered attention for its potential as an anticancer agent, with studies demonstrating its ability to inhibit tubulin polymerization and arrest the cell cycle in cancer cells.[28][31]

C. Pramipexole: A Dopamine Agonist for Parkinson's Disease

Pramipexole is a non-ergot dopamine agonist used in the treatment of Parkinson's disease.[32] Its primary mechanism of action is the stimulation of dopamine D2 receptors in the brain, thereby compensating for the loss of dopaminergic neurons that characterizes the disease.

Experimental Protocol: A Scalable Synthesis of Pramipexole

The following protocol is based on a reported scalable synthesis of Pramipexole, highlighting the multi-step process involved in producing this clinically important drug.[33][34]

Materials:

-

(S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole

-

2-Nitrobenzenesulfonyl chloride

-

Propyl bromide

-

Lithium hydroxide (LiOH)

-

Dichloromethane

-

Ethanol

-

Hydrochloric acid (gas)

Procedure:

-

Protection: React (S)-2,6-diamino-4,5,6,7-tetrahydrobenzothiazole with 2-nitrobenzenesulfonyl chloride to selectively protect the primary amine, forming (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitrobenzenesulfonamide.

-

Alkylation: Perform monoalkylation of the sulfonamide intermediate with propyl bromide in the presence of a base to yield (6S)-N-(2-amino-4,5,6,7-tetrahydrobenzothiazole-6-yl)-2-nitro-N-propylbenzenesulfonamide.[33][34]

-

Deprotection: Remove the 2-nitrobenzenesulfonyl protecting group using a suitable reagent like thioglycolic acid or by treatment with a base such as LiOH to afford Pramipexole base.[33]

-

Salt Formation and Purification: Dissolve the Pramipexole base in a suitable solvent system (e.g., ethanol/water). Pass gaseous hydrochloric acid through the solution to precipitate Pramipexole dihydrochloride monohydrate. The crude product can be further purified by recrystallization.[33]

D. Thioflavin T: A Fluorescent Probe for Amyloid Fibrils

Thioflavin T (ThT) is a benzothiazole-based fluorescent dye that has become an indispensable tool in the study of amyloidogenic diseases such as Alzheimer's and Parkinson's disease.[5][35][36]